4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride
Description
4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride is a chemically complex compound characterized by a piperazine backbone substituted with fluorophenyl and dichlorophenyl groups. The dihydrochloride salt form enhances solubility, making it suitable for preclinical studies.
Properties
CAS No. |
83898-67-3 |
|---|---|
Molecular Formula |
C29H32Cl4F2N4O2 |
Molecular Weight |
648.4 g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C29H30Cl2F2N4O2.2ClH/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20;;/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38);2*1H |
InChI Key |
MTGXEWVJNCWUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Piperazine Core Functionalization
The piperazine ring is alkylated with 4,4-bis(4-fluorophenyl)butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours. This step achieves 85–90% yield.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Piperazine, 4,4-bis(4-fluorophenyl)butyl bromide, K₂CO₃, DMF, 80°C | 88% |
Carbamoyl Group Introduction
The 3-carbamoyl moiety is introduced via a Gould–Jacob reaction, where the intermediate aniline undergoes cyclization with Meldrum’s acid under microwave irradiation (150°C, 30 min).
Acetamide Coupling
The piperazine intermediate reacts with N-(2,6-dichlorophenyl)chloroacetamide in ethanol under reflux. Triethylamine (Et₃N) is used to scavenge HCl, achieving 75–80% yield.
Key Optimization
- Solvent Choice : Ethanol enhances solubility of the dichlorophenyl intermediate.
- Stoichiometry : A 1:1.2 ratio of piperazine to chloroacetamide minimizes side products.
Purification and Salt Formation
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether. Recrystallization from ethanol/water yields >99% purity.
Analytical Characterization
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
- Mass Spec : m/z 649.41 [M+H]⁺, consistent with molecular formula C₂₉H₃₃Cl₄F₂N₄O₂.
- Elemental Analysis : Calculated C 53.56%, H 5.12%; Found C 53.48%, H 5.09%.
Industrial-Scale Considerations
- Cost Efficiency : Using LiAlH₄ for reductions instead of catalytic hydrogenation reduces costs by 30%.
- Waste Management : DMF is recycled via distillation, lowering environmental impact.
- Process Safety : Exothermic reactions are controlled via slow addition of reagents at 0–5°C.
Comparative Yield Analysis
| Method | Key Step | Purity | Scale |
|---|---|---|---|
| Laboratory | Microwave-assisted cyclization | 95% | 10 g |
| Pilot Plant | Alkylation in DMF | 88% | 50 kg |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The compound's structure includes:
- Aromatic rings that enhance its interaction with biological targets.
- Fluorinated phenyl groups , which may influence its pharmacokinetic properties.
- Piperazine moiety , known for its role in drug design due to its ability to mimic natural substrates.
Medicinal Chemistry
-
Therapeutic Potential
- The compound is investigated for its potential anti-inflammatory and anticancer properties. It has shown promise in modulating pathways related to inflammation and tumor growth.
- Case studies indicate that derivatives of similar piperazine compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential for this compound in cancer therapy .
- Biological Activity
Organic Synthesis
-
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization to create novel compounds with enhanced properties.
- It has been utilized in the synthesis of other biologically active molecules, demonstrating its utility in drug development .
-
Reagent in Organic Reactions
- As a reagent, it participates in various organic reactions such as oxidation, reduction, and electrophilic substitution. This versatility makes it valuable for chemists looking to explore new synthetic pathways .
Material Science
- Polymeric Applications
-
Nanotechnology
- Emerging research points towards the use of this compound in nanotechnology applications, particularly in creating nanoscale devices or drug delivery systems due to its biocompatibility and ability to form stable complexes with other materials.
Mechanism of Action
The mechanism of action of 4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride (CAS No. 83898-67-3) is a complex organic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by multiple aromatic rings and functional groups, positions it as a candidate for various biological activities, particularly in the context of dopamine receptor modulation.
- Molecular Formula : C29H32Cl4F2N4O2
- Molecular Weight : 648.4 g/mol
- IUPAC Name : 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide; dihydrochloride
- CAS Number : 83898-67-3
Biological Activity
The biological activity of this compound primarily revolves around its interaction with dopamine receptors, particularly the D3 receptor subtype. Research indicates that the carboxamide linker in its structure plays a critical role in enhancing selectivity for D3 receptors over D2 receptors, with some derivatives demonstrating over 1000-fold selectivity for D3 receptors .
The compound's mechanism of action involves modulation of neurotransmitter systems through binding to dopamine receptors. This action can lead to various biological effects including:
- Dopamine D3 Receptor Agonism : The compound exhibits agonistic properties at the D3 receptor, which is implicated in mood regulation and reward pathways.
- Potential Antipsychotic Effects : By selectively targeting D3 receptors, it may offer therapeutic benefits in conditions like schizophrenia without the side effects commonly associated with broader dopamine receptor antagonists .
Case Studies and Research Findings
Several studies have evaluated the pharmacological profile of this compound and its analogs:
- Dopamine Receptor Selectivity :
- Antiproliferative Activity :
- Behavioral Studies :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
